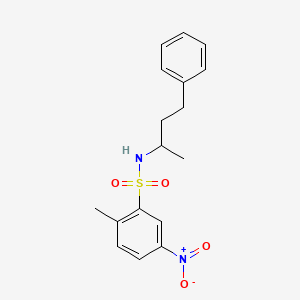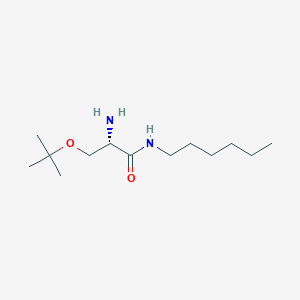
3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one is a complex organic compound that belongs to the class of benzoxaphosphinins This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a benzoxaphosphinin core
Métodos De Preparación
The synthesis of 3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one involves multiple steps, typically starting with the preparation of the benzoxaphosphinin core. The synthetic route may include:
Halogenation: Introduction of bromine and chlorine atoms to the benzoxaphosphinin core.
Phenylation: Addition of a phenyl group to the core structure.
Cyclization: Formation of the benzoxaphosphinin ring structure.
Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one include other halogenated benzoxaphosphinins and phenyl-substituted benzoxaphosphinins These compounds share similar structural features but may differ in their chemical reactivity and biological activities
Propiedades
Número CAS |
917897-35-9 |
|---|---|
Fórmula molecular |
C14H8BrCl2O2P |
Peso molecular |
390.0 g/mol |
Nombre IUPAC |
3-bromo-2,6-dichloro-4-phenyl-1,2λ5-benzoxaphosphinine 2-oxide |
InChI |
InChI=1S/C14H8BrCl2O2P/c15-14-13(9-4-2-1-3-5-9)11-8-10(16)6-7-12(11)19-20(14,17)18/h1-8H |
Clave InChI |
RGVZDMDFDHRMFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(P(=O)(OC3=C2C=C(C=C3)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide](/img/structure/B14186199.png)

![(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B14186213.png)


![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)


![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)
![[(2S,3S)-1,3-dinitrohexan-2-yl]benzene](/img/structure/B14186259.png)
![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)
![4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14186273.png)

